![molecular formula C20H20N2O3 B12215700 N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12215700.png)
N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide is an organic compound with a complex structure that includes a chromene core, a dimethylamino group, and a phenylethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the dimethylamino group and the phenylethyl side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties can enhance the performance of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives and compounds with dimethylamino groups. Examples include:
- N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
- 3-(4-(N,N-Dimethylaminomethyl)phenyl)quinoline
Uniqueness
N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and structural features
Biological Activity
N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This compound features a chromene core with a dimethylamino group and a phenylethyl moiety, contributing to its unique pharmacological properties. The presence of the carboxamide group enhances its solubility and reactivity, making it a candidate for various biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can bind to various cellular receptors, modulating signal transduction pathways that influence cellular responses to external stimuli.
- Gene Expression Regulation : The compound may alter the expression of genes associated with inflammation and cancer progression, showcasing its potential as an anti-cancer agent.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit tumor growth in various animal models, particularly in glioblastoma and pancreatic cancer. The compound's effectiveness is linked to its ability to disrupt hypoxia-inducible factor (HIF) pathways, which are crucial for tumor survival under low oxygen conditions .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the chromene core or substituents can significantly impact biological activity. For instance:
Compound Modification | Observed Effect |
---|---|
Addition of methoxy group | Enhanced solubility and bioavailability |
Alteration of phenylethyl group | Variation in receptor binding affinity |
These findings highlight the importance of chemical modifications in enhancing therapeutic potential.
Case Studies
- Study on Glioblastoma : A preclinical study assessed the effects of the compound on glioblastoma cells. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, supporting its potential as a therapeutic agent against aggressive brain tumors .
- Inflammation Model : In a murine model of inflammation, treatment with this compound led to a significant reduction in inflammatory markers, demonstrating its utility in managing chronic inflammatory conditions.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H20N2O3/c1-22(2)17(14-8-4-3-5-9-14)13-21-19(23)16-12-15-10-6-7-11-18(15)25-20(16)24/h3-12,17H,13H2,1-2H3,(H,21,23) |
InChI Key |
MPUWVYOSMLOBGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=CC=CC=C2OC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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